protein expression
The development of genomics, cloning, and various molecular biology technologies has empowered researchers to express heterologous proteins in a wide array of biological systems. The ability to express recombinant proteins provides researchers with extensive and potent downstream applications to advance their studies. Small-scale overexpression of proteins aids in promoting research aimed at understanding protein functionality, while large-scale protein production is vital for enzymes, antibodies, and vaccine production. Identifying the optimal conditions for cell growth and protein expression is critical for both small-scale and large-scale protein expression systems. The choice of cell type, whether it be prokaryotic or eukaryotic expression systems, will significantly determine the tools and reagents required for optimal protein expression.
Protein Expression Vectors
Expression vectors or plasmids are circular DNA sequences that researchers commonly use as tools for carrying the gene encoding the target protein. Subsequently, plasmids containing the target gene are transformed or transfected into cells to achieve protein overexpression. Plasmids feature various useful components facilitating cloning, clone selection, protein expression, and protein purification. These components include but are not limited to multiple cloning sites (MCS), antibiotic resistance genes for clone selection, unique tags for protein identification and purification, and strong promoter regions to drive protein expression. There is a wide variety of protein expression vectors, and many of these components are interchangeable based on specific application needs and the cell types used for protein expression.
Bacteria, Mammalian Cells, and Other Protein Expression Systems
Due to their rapid growth, bacteria, especially Escherichia coli, are the primary microorganisms used for recombinant protein production. Bacterial protein expression relies on the 30S and 50S ribosomal subunits in the 70S bacterial ribosome. Plasmids with antibiotic resistance genes are used as a selection method to prevent the growth of plasmid-free cells, allowing for the identification and isolation of bacteria containing plasmids with the target protein-encoding sequence. Additional gene sequencing is often required to confirm the presence of the target gene sequence, but many antibiotics that block bacterial protein synthesis are typically used to eliminate plasmid-free bacteria. In addition to bacteria, insect, yeast, and mammalian cell lines are also frequently employed for protein expression. However, unlike bacteria, eukaryotic cell lines possess additional molecular mechanisms for post-translational modifications (e.g., glycosylation), which are often crucial for protein functionality and indispensable for downstream analyses.
Applications of Recombinant Protein Expression
Recombinant proteins refer to proteins encoded within protein expression plasmids that are modified to achieve maximal protein expression/purification or mutated for assessing protein functionality. The ability to add, delete, or alter protein-coding sequences, even down to a single nucleotide, provides researchers with powerful tools to investigate a wide range of fundamental questions and elucidate protein functions in healthy and diseased tissues. The significance of recombinant protein expression technology extends far beyond basic research applications and is crucial for the development of life-saving drugs and vaccines.